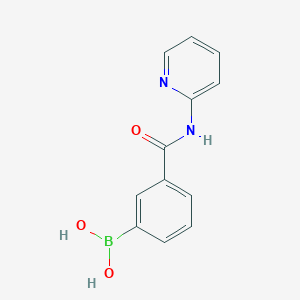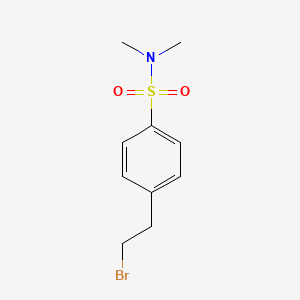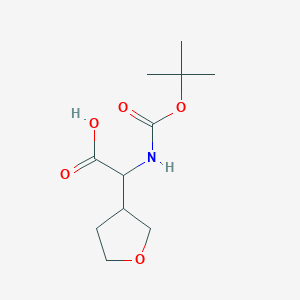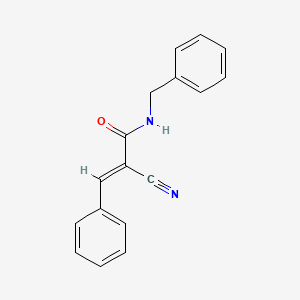
3-(哌啶-3-基)丙酸甲酯
描述
“Methyl 3-(piperidin-3-yl)propanoate” is a compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives, including “Methyl 3-(piperidin-3-yl)propanoate”, is a significant area in organic chemistry due to their importance in drug design . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 3-(piperidin-3-yl)propanoate” includes a piperidine ring attached to a propanoate group . The compound has three hydrogen bond acceptors, no hydrogen bond donors, and four freely rotating bonds .Physical and Chemical Properties Analysis
“Methyl 3-(piperidin-3-yl)propanoate” has a density of 1.0±0.1 g/cm3, a boiling point of 240.6±23.0 °C at 760 mmHg, and a flash point of 88.9±11.9 °C . It has a molar refractivity of 47.0±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 171.6±3.0 cm3 .科学研究应用
药物代谢和药代动力学
化学抑制剂在人肝微粒体中的选择性和效力对于评估药物-药物相互作用至关重要,其中“3-(哌啶-3-基)丙酸甲酯”等化合物可能发挥作用。例如,特定抑制剂用于破译细胞色素 P450 (CYP) 同工型在药物代谢中的参与,这突出了理解这些相互作用以预测潜在药物-药物相互作用的重要性 (Khojasteh 等人,2011).
食品中的风味化学
源自氨基酸的支链醛的产生和分解显着影响各种食品的风味。了解微生物和食品成分水平的代谢转化对于控制这些醛的所需水平的形成至关重要,这证明了化学在增强食品风味和质量中的相关性 (Smit 等人,2009).
药理学
对奥美芬太尼(芬太尼的衍生物,哌啶环上进行了修饰)等化合物的研究举例说明了探索化学修饰以用于治疗应用。此类研究深入探讨了阿片类化合物的化学和药理学,为更有效和选择性药物的开发做出了贡献 (Brine 等人,1997).
化学合成策略
D2 样受体的配体的合成和评估突出了哌啶及其衍生物等药效基团在提高合成剂的效力和选择性中的作用。这些发现支持了分子设计在开发新的治疗药物中的重要性 (Sikazwe 等人,2009).
安全和危害
未来方向
Piperidine derivatives, including “Methyl 3-(piperidin-3-yl)propanoate”, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely focus on improving synthesis methods and exploring the pharmacological applications of these compounds .
作用机制
Target of Action
The primary targets of Methyl 3-(piperidin-3-yl)propanoate are currently unknown. This compound is a derivative of piperidine, a heterocyclic organic compound .
Mode of Action
Other piperidine derivatives have been shown to interact with various receptors and enzymes, influencing cellular processes
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-(piperidin-3-yl)propanoate is currently unavailable . The compound’s bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through experimental studies.
Result of Action
Based on its structure, it may have potential interactions with various cellular targets, but these effects would need to be confirmed through experimental studies .
生化分析
Biochemical Properties
Methyl 3-(piperidin-3-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial as it leads to the formation of 3-(piperidin-3-yl)propanoic acid and methanol. Additionally, methyl 3-(piperidin-3-yl)propanoate can bind to certain receptors and transporters, influencing their activity and function .
Cellular Effects
The effects of methyl 3-(piperidin-3-yl)propanoate on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, methyl 3-(piperidin-3-yl)propanoate can modulate neurotransmitter release by interacting with specific receptors on the cell surface. This modulation can lead to changes in intracellular calcium levels, affecting various downstream signaling pathways .
Molecular Mechanism
At the molecular level, methyl 3-(piperidin-3-yl)propanoate exerts its effects through several mechanisms. It can bind to and inhibit certain enzymes, such as esterases, leading to the accumulation of its substrate. This inhibition can result in altered metabolic flux and changes in gene expression. Additionally, methyl 3-(piperidin-3-yl)propanoate can interact with specific receptors, leading to their activation or inhibition, which in turn affects cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-(piperidin-3-yl)propanoate can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term exposure to methyl 3-(piperidin-3-yl)propanoate in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of methyl 3-(piperidin-3-yl)propanoate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. For instance, high doses of methyl 3-(piperidin-3-yl)propanoate have been associated with toxic effects, including cellular damage and altered metabolic function. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
Methyl 3-(piperidin-3-yl)propanoate is involved in several metabolic pathways. It is primarily metabolized by esterases, leading to the formation of 3-(piperidin-3-yl)propanoic acid and methanol. This metabolic process can influence the levels of various metabolites and affect overall metabolic flux. Additionally, the compound can interact with other enzymes and cofactors, further modulating its metabolic fate .
Transport and Distribution
Within cells and tissues, methyl 3-(piperidin-3-yl)propanoate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
Methyl 3-(piperidin-3-yl)propanoate exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals. This localization can affect the compound’s activity and function, influencing its interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
methyl 3-piperidin-3-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCAJSGDZGKOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B3161843.png)
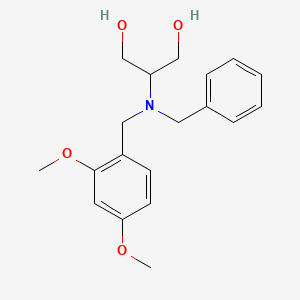
![tert-Butyl 5-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3161863.png)

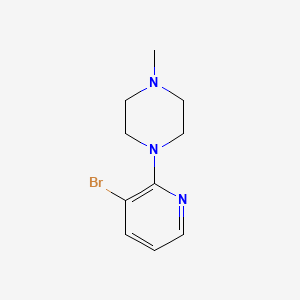
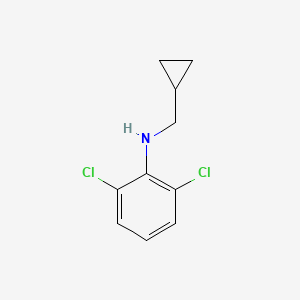


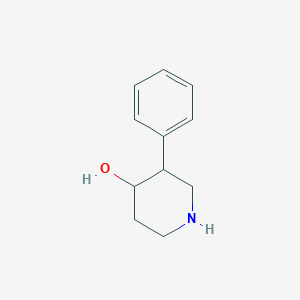
![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]propylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3161913.png)
